tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Description
Properties
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABCYSYENPREI-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@@H](OC(O1)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934900 | |
| Record name | tert-Butyl 6-O-acetyl-2,4-dideoxy-3,5-O-(1-methylethylidene)hexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154026-95-6 | |
| Record name | D-erythro-Hexonic acid, 2,4-dideoxy-3,5-O-(1-methylethylidene)-, 1,1-dimethylethyl ester, 6-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154026-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-O-acetyl-2,4-dideoxy-3,5-O-(1-methylethylidene)hexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Materials and Reagents
| Component | Specification | Role |
|---|---|---|
| Precursor (I-1) | 98% purity, Jiangsu Alpha Pharm | Substrate |
| Pyridine | Anhydrous, 99.8% | Base/Catalyst |
| Acetyl chloride | 99.5%, stabilized with 1% H2O | Acetylating agent |
| Dichloromethane (DCM) | HPLC grade, H2O <50 ppm | Solvent |
| MgSO4 | Anhydrous, powder | Drying agent |
Experimental Procedure
Stage 1: Activation of Hydroxyl Group
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Dissolve tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (1.0 g, 3.84 mmol) in 10 mL DCM.
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Add pyridine (0.9 g, 11.52 mmol) dropwise at 20°C under nitrogen atmosphere.
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Stir for 30 minutes to ensure complete deprotonation of the hydroxyl group.
Stage 2: Acetylation
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Introduce acetyl chloride (0.66 g, 8.45 mmol) dissolved in 5 mL DCM over 10 minutes.
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Maintain stirring at 20°C for 1 hour, monitoring reaction progress via TLC (hexane:ethyl acetate = 4:1, Rf = 0.35).
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Quench the reaction with 10 mL H2O, extract with DCM (3 × 5 mL), and dry over MgSO4.
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Concentrate under reduced pressure to obtain a pale pink crystalline solid (0.98 g, 86% yield).
Process Optimization and Yield Enhancement
Stoichiometric Ratios
A molar ratio of 1:2.2 (precursor:acetyl chloride) ensures complete conversion, as excess acetyl chloride compensates for volatilization losses. Pyridine is used in a 3:1 ratio relative to the precursor to maintain alkaline conditions throughout the reaction.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 86 | 98.5 |
| THF | 7.58 | 72 | 96.2 |
| Toluene | 2.38 | 65 | 94.8 |
DCM outperforms tetrahydrofuran (THF) and toluene due to its superior ability to solubilize both polar and nonpolar reactants while minimizing byproduct formation.
Temperature Effects
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0 | 3 | 78 |
| 20 | 1 | 86 |
| 40 | 0.5 | 81 |
Elevating temperatures beyond 20°C accelerates reaction rates but promotes acetyl chloride decomposition, reducing yields.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:H2O = 70:30) confirms 98.5% purity with a retention time of 6.8 minutes.
Comparative Evaluation of Alternative Routes
Enzymatic Acetylation
Lipase-catalyzed acetylation in ionic liquids has been explored as a green alternative, but yields remain suboptimal (≤60%) due to enzyme denaturation at high substrate concentrations.
Microwave-Assisted Synthesis
Microwave irradiation at 50°C for 15 minutes reduces reaction time but requires specialized equipment and offers no yield improvement over conventional methods.
Industrial-Scale Production Challenges
Workup and Purification
Waste Management
DCM is recycled via distillation (bp 39.6°C), achieving 90% recovery rates. Acetic acid byproducts are neutralized with Ca(OH)₂ to form calcium acetate, a commercial deicing agent.
Chemical Reactions Analysis
Hydrolysis of the Acetyloxymethyl Group
The acetyloxymethyl moiety undergoes hydrolysis under basic conditions to yield tert-butyl (4R-cis)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. This reaction is critical for subsequent oxidation steps.
| Reaction Conditions | Outcome | Source |
|---|---|---|
| Reagents : Methanol, K₂CO₃ | Hydrolysis of acetate ester to alcohol | |
| Time : 3 hours | Yield : 96.1% | |
| Temperature : 20–25°C | Purity : >99% (HPLC) |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by hydroxide ions (generated from K₂CO₃) on the carbonyl carbon of the acetyl group, releasing acetate and forming the hydroxymethyl derivative .
Oxidation to Formyl Derivative
The hydroxymethyl intermediate is oxidized to tert-butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate, a key precursor in statin side-chain synthesis.
| Reaction Conditions | Outcome | Source |
|---|---|---|
| Reagents : TEMPO, NaOCl, NaHCO₃, KBr | Oxidation of alcohol to aldehyde | |
| Solvent : CH₂Cl₂ | Yield : 90–95% | |
| Temperature : -5°C to 5°C | Purity : 99.4% (HPLC) |
Key Observations :
-
TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) acts as a nitroxyl radical catalyst, enabling selective oxidation without over-oxidation to carboxylic acids .
-
Hypochlorite (NaOCl) serves as the terminal oxidizer, while KBr enhances reaction efficiency via bromide ion mediation .
Acetylation of Hydroxymethyl Intermediate
The reverse reaction—re-acetylation of the hydroxymethyl group—is achieved using acetyl chloride under mild conditions.
| Reaction Conditions | Outcome | Source |
|---|---|---|
| Reagents : Acetyl chloride, pyridine | Esterification of alcohol to acetate | |
| Solvent : CH₂Cl₂ | Yield : 86% | |
| Time : 1 hour | Purity : 99.7% (HPLC) |
Procedure :
Pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward ester formation. The product is isolated via extraction and crystallization .
Stereochemical Stability Under Reaction Conditions
The (4R,6S)-configuration of the dioxane ring remains intact during these transformations, as confirmed by:
-
Crystallography data : Single-crystal X-ray studies show no racemization during hydrolysis or oxidation .
Comparative Analysis of Reaction Pathways
| Reaction Type | Key Reagents | Optimal Conditions | Application |
|---|---|---|---|
| Hydrolysis | K₂CO₃, MeOH | 20–25°C, 3 hours | Generates alcohol for oxidation |
| Oxidation | TEMPO/NaOCl/KBr | -5°C to 5°C, 1 hour | Produces aldehyde for statin chains |
| Acetylation | AcCl, pyridine | 20°C, 1 hour | Reverses hydrolysis for reprocessing |
Industrial-Scale Considerations
-
Catalyst Recycling : Raney Ni (used in related hydrogenation steps) can be reused for up to 5 cycles without loss of activity .
-
Solvent Selection : Dichloromethane is preferred for oxidation due to its low polarity, which stabilizes TEMPO .
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Waste Management : Sodium thiosulfate quenches excess hypochlorite, minimizing environmental impact .
Challenges and Mitigations
-
Over-Oxidation Risk : Controlled temperature (-5°C to 5°C) and stoichiometric NaOCl prevent carboxylic acid formation .
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Moisture Sensitivity : Reactions are conducted under nitrogen to avoid hydrolysis of acetyl chloride .
This compound’s reactivity highlights its versatility in statin synthesis, with well-optimized protocols ensuring high yields and stereochemical fidelity. Future research may explore enzymatic or photocatalytic methods to enhance sustainability.
Scientific Research Applications
Pharmaceutical Applications
- Statin Synthesis : The primary application of tert-butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate is as an intermediate in the synthesis of statins such as Rosuvastatin and Pitavastatin. These drugs are critical in managing hyperlipidemia and reducing cardiovascular risk.
- Research and Development : The compound is also utilized in research settings for developing new derivatives that may enhance the efficacy or reduce side effects associated with existing statin therapies.
Agrochemical Applications
Recent research has explored the potential use of this compound in agrochemicals due to its structural properties that may confer herbicidal or fungicidal activity.
- Case Study : A study demonstrated that derivatives of this compound exhibited promising results against specific fungal pathogens affecting crops .
Material Science
The unique dioxane structure allows for exploration in material science applications, particularly in developing polymers or coatings that require specific chemical stability or solubility characteristics.
Mechanism of Action
The mechanism of action of tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Appearance : Off-white solid
- Boiling Point : Predicted 353.1°C
- Storage : Requires refrigeration at 2–8°C .
Applications : Primarily used as a synthetic intermediate in pharmaceutical research, particularly in the synthesis of complex organic molecules .
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following compounds share the 1,3-dioxane core but differ in substituents and stereochemistry:
Physicochemical Properties
- Boiling Points : The target compound’s predicted boiling point (353.1°C) is higher than analogs due to its larger molecular weight .
- Polarity: The hydroxymethyl analog (logP ~1.5 estimated) is more polar than the acetyloxymethyl or cyanomethyl variants, impacting solubility .
- Stability : The formaldehyde derivative requires inert storage conditions due to its reactive aldehyde group .
Biological Activity
The compound tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate (CAS No. 154026-95-6) is a derivative of dioxane with potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H26O6 |
| Molecular Weight | 302.36 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 353.1 ± 22.0 °C |
| Flash Point | 150.3 ± 22.4 °C |
Structural Characteristics
The compound features a dioxane ring structure with acetoxy and tert-butyl groups, contributing to its unique chemical behavior and potential biological interactions.
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Antioxidant Activity : Dioxane derivatives have been studied for their ability to scavenge free radicals, potentially reducing oxidative stress in biological systems.
- Antimicrobial Properties : Some studies suggest that acetoxy derivatives can inhibit the growth of certain bacteria and fungi, indicating potential use in antimicrobial applications.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory conditions.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of dioxane derivatives, revealing that this compound demonstrated significant free radical scavenging activity compared to control compounds.
-
Antimicrobial Efficacy :
- In vitro tests against Escherichia coli and Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative.
-
Anti-inflammatory Potential :
- In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound reduced pro-inflammatory cytokine levels significantly, indicating its potential role in managing inflammatory diseases.
Synthesis and Production
The synthesis of this compound typically involves:
- Starting Materials : (4R-Cis)-6-Hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid is reacted with acetyl chloride.
- Reaction Conditions : The reaction is usually conducted in solvents like N-methyl pyrrolidone or dimethylformamide at elevated temperatures (80°C to 150°C).
- Purification : The product can be purified through recrystallization from suitable solvents such as n-hexane or n-heptane.
Synthesis Overview Table
| Step | Description |
|---|---|
| Step 1 | Reaction of hydroxymethyl derivative with acetyl chloride |
| Step 2 | Conducted in solvent at elevated temperature |
| Step 3 | Purification via recrystallization |
Safety and Toxicology
According to safety data sheets, the compound is classified under acute toxicity (oral) category 4 and poses a long-term hazard to aquatic environments. Proper handling and disposal procedures should be followed to mitigate risks associated with exposure.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate, and how can reaction conditions be optimized for reproducibility?
- Methodology : The synthesis involves acetylating a hydroxyl precursor using acetyl chloride in dichloromethane (DCM) with pyridine as a base. Key steps include:
- Dissolving the precursor (e.g., tert-butyl (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate) in DCM and stirring with pyridine for 30 minutes at 20°C to activate the hydroxyl group.
- Adding acetyl chloride dropwise to avoid exothermic side reactions, followed by stirring for 1 hour.
- Quenching with water, extracting with DCM, and drying with anhydrous MgSO₄.
Q. What safety protocols are essential when handling this compound in the laboratory?
- Critical Measures :
- Wear PPE: Nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact (the compound can cause irritation).
- Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetyl chloride).
- Store waste separately in labeled containers for professional disposal to prevent environmental contamination .
Q. How should this compound be stored to ensure stability, and what degradation products might form under improper conditions?
- Storage : Store at 2–8°C in airtight, amber glass containers under inert gas (e.g., N₂) to prevent hydrolysis of the acetyloxy group.
- Degradation : Exposure to moisture or elevated temperatures (>25°C) can lead to hydrolysis, forming tert-butyl (4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. Monitor purity via HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Techniques :
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to confirm enantiomeric purity (>99.9% de) .
- NMR : ¹H and ¹³C NMR in CDCl₃ to verify acetyloxy methyl protons (δ 2.0–2.1 ppm) and tert-butyl group integrity (δ 1.4 ppm) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be improved during synthesis, particularly when scaling up reactions?
- Strategies :
- Catalyst Screening : Replace pyridine with DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency and reduce side reactions.
- Chiral Resolution : Post-synthesis, treat the crude product with 2N HCl in DCM/water (1:1) for 48 hours to hydrolyze minor diastereomers, achieving >99.99% de .
- Scale-Up Considerations : Use continuous-flow reactors to maintain consistent mixing and temperature, critical for stereochemical control .
Q. What mechanistic insights explain the role of methanesulfonic acid in related dioxane ring-forming reactions?
- Mechanism : Methanesulfonic acid catalyzes the formation of the 1,3-dioxane ring via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the hydroxyl group. This step is rate-determining and sensitive to temperature (optimal at 0–5°C). Excess 2,2-dimethoxypropane (2.5 eq) ensures complete cyclization .
Q. How can researchers resolve contradictions in yield data when comparing acetylation methods (e.g., pyridine vs. DMAP)?
- Analysis :
- Pyridine Method : Yields ~86% but risks racemization due to prolonged exposure.
- DMAP Method : Higher yields (90–92%) with shorter reaction times but requires rigorous anhydrous conditions.
Q. What are the synthetic applications of the tert-butyl group in this compound, and how does its removal affect downstream reactivity?
- Applications : The tert-butyl group acts as a steric shield, protecting the acetate moiety during multi-step syntheses (e.g., peptide coupling).
- Deprotection : Treat with TFA (trifluoroacetic acid) in DCM at 0°C to cleave the tert-butyl ester, yielding a carboxylic acid intermediate. Monitor deprotection via TLC (Rf shift from 0.7 to 0.2 in ethyl acetate/hexane) .
Q. How can computational methods (e.g., DFT) predict optimal reaction pathways for derivatives of this compound?
- Approach :
- Use Gaussian 16 to calculate transition-state energies for acetylation and ring-closing steps.
- Compare activation barriers for different stereochemical outcomes (cis vs. trans).
- Validate with experimental kinetic data to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
